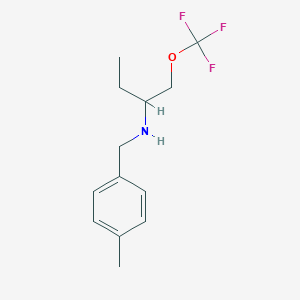
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzyl group substituted with a methyl group at the fourth position and a propylamine group substituted with a trifluoromethoxymethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Methyl-benzyl chloride: This can be achieved by reacting 4-methylbenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Formation of 1-Trifluoromethoxymethyl-propylamine: This intermediate can be synthesized by reacting 1-bromo-3-chloropropane with sodium trifluoromethoxide (CF₃ONa) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Nucleophilic Substitution Reaction: The final step involves the nucleophilic substitution reaction between 4-Methyl-benzyl chloride and 1-Trifluoromethoxymethyl-propylamine in the presence of a base like potassium carbonate (K₂CO₃) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in aprotic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The trifluoromethoxymethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-benzyl)-(1-methoxymethyl-propyl)-amine: Similar structure but with a methoxymethyl group instead of a trifluoromethoxymethyl group.
(4-Methyl-benzyl)-(1-ethoxymethyl-propyl)-amine: Similar structure but with an ethoxymethyl group instead of a trifluoromethoxymethyl group.
Uniqueness
The presence of the trifluoromethoxymethyl group in (4-Methyl-benzyl)-(1-trifluoromethoxymethyl-propyl)-amine imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs
Properties
Molecular Formula |
C13H18F3NO |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(trifluoromethoxy)butan-2-amine |
InChI |
InChI=1S/C13H18F3NO/c1-3-12(9-18-13(14,15)16)17-8-11-6-4-10(2)5-7-11/h4-7,12,17H,3,8-9H2,1-2H3 |
InChI Key |
ROCKOHZMYYWQSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(F)(F)F)NCC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


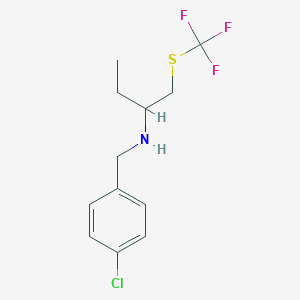

![2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile](/img/structure/B11758656.png)
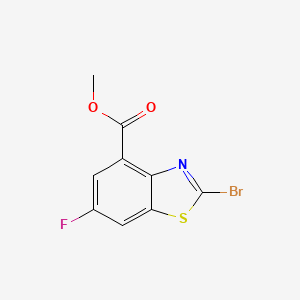
![methyl (2R)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B11758662.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11758666.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11758672.png)
![9-Fluoro-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B11758673.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B11758686.png)
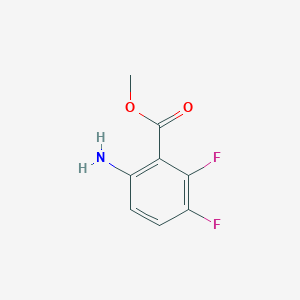
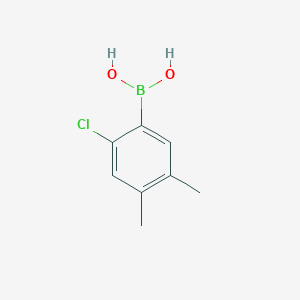
![tert-Butyl 1-acetyl-6,6-dimethylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B11758707.png)
![[(3R,4S)-3-(methoxycarbonyl)-2,2,5,5-tetramethyl-4-(nitromethyl)pyrrolidin-1-yl]oxidanyl](/img/structure/B11758722.png)
